Cas no 2227804-84-2 ((1R)-3-amino-1-(2-methylphenyl)propan-1-ol)

(1R)-3-Amino-1-(2-methylphenyl)propan-1-ol is a chiral amino alcohol derivative with a stereochemically defined (R)-configuration at the C1 position. This compound features both an amino and a hydroxyl functional group, making it a versatile intermediate in asymmetric synthesis and pharmaceutical applications. Its rigid aromatic 2-methylphenyl substituent enhances steric control in catalytic reactions, while the polar functional groups facilitate solubility in protic solvents. The (1R)-enantiomer is particularly valuable for producing optically active compounds, such as β-adrenergic receptor ligands or chiral auxiliaries. High enantiopurity and consistent batch-to-batch quality ensure reliable performance in research and industrial processes. Suitable for use under inert conditions due to potential sensitivity to oxidation.
(1R)-3-amino-1-(2-methylphenyl)propan-1-ol structure
2227804-84-2 structure
Product Name:(1R)-3-amino-1-(2-methylphenyl)propan-1-ol
CAS No:2227804-84-2
MF:C10H15NO
MW:165.232202768326
CID:6529264
PubChem ID:93690223
Update Time:2025-05-24

(1R)-3-amino-1-(2-methylphenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-3-amino-1-(2-methylphenyl)propan-1-ol
    • 2227804-84-2
    • EN300-1832202
    • Inchi: 1S/C10H15NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1
    • InChI Key: KTRHXYMAMXSHPN-SNVBAGLBSA-N
    • SMILES: O[C@@H](C1C=CC=CC=1C)CCN

Computed Properties

  • Exact Mass: 165.115364102g/mol
  • Monoisotopic Mass: 165.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46.2Ų

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Additional information on (1R)-3-amino-1-(2-methylphenyl)propan-1-ol

(1R)-3-Amino-1-(2-Methylphenyl)Propan-1-Ol: A Comprehensive Overview

(1R)-3-Amino-1-(2-Methylphenyl)Propan-1-Ol, identified by the CAS number 2227804-84-2, is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and specialty chemicals. This compound is characterized by its chiral center, which imparts unique stereochemical properties, making it a valuable intermediate in the synthesis of bioactive molecules. Recent advancements in asymmetric synthesis have further highlighted its potential in producing enantiomerically pure compounds, which are critical for drug development.

The structure of (1R)-3-Amino-1-(2-Methylphenyl)Propan-1-Ol consists of a propanol backbone with an amino group at the third carbon and a 2-methylphenyl substituent at the first carbon. This configuration not only enhances its solubility but also facilitates its participation in various chemical reactions, such as nucleophilic substitutions and condensations. The presence of the amino group allows for easy functionalization, enabling the synthesis of derivatives with diverse biological activities.

Recent studies have focused on the optimization of synthetic routes for (1R)-3-Amino-1-(2-Methylphenyl)Propan-1-Ol. For instance, researchers have explored the use of catalytic asymmetric reductions and enzymatic resolutions to achieve high enantiomeric excess. These methods not only improve yield but also reduce environmental impact, aligning with the principles of green chemistry. Additionally, computational chemistry techniques, such as molecular docking and quantum mechanics simulations, have been employed to predict the binding affinities and reactivity profiles of this compound with various biological targets.

In terms of applications, (1R)-3-Amino-1-(2-Methylphenyl)Propan-1-Ol has shown promise as an intermediate in the synthesis of β-lactam antibiotics and other therapeutic agents. Its ability to form stable amide bonds makes it an ideal building block for peptide synthesis. Furthermore, its use in agrochemicals has been explored, particularly in the development of biopesticides and plant growth regulators.

From a toxicological perspective, recent studies have evaluated the safety profile of (1R)-3-Amino-1-(2-Methylphenyl)Propan-1-Ol. Acute and chronic toxicity tests indicate that it exhibits low toxicity when administered at recommended levels. However, further research is needed to assess its long-term effects on ecosystems and human health.

In conclusion, (1R)-3-Amino-1-(2-Methylphenyl)Propan-1-Ol (CAS No: 2227804-84-2) stands out as a multifaceted compound with immense potential across various industries. Its chiral nature, ease of functionalization, and diverse applications make it a focal point for ongoing research. As advancements in synthetic methodologies and computational tools continue to evolve, this compound is expected to play an even more pivotal role in the development of innovative chemical products.

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